Comparative Carbonic Anhydrase I (CA I) Inhibitory Potency
The target compound, as its ester derivative prop-2-ynyl 4-sulfamoylbenzoate, demonstrates measurable but lower affinity for human carbonic anhydrase I (hCA I) compared to the unsubstituted core scaffold 4-sulfamoylbenzoic acid [1][2]. This suggests that the propargyl substitution significantly modulates target engagement, a key consideration when selecting a starting point for inhibitor development.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 4,000 nM (as prop-2-ynyl 4-sulfamoylbenzoate) |
| Comparator Or Baseline | 871 nM (4-sulfamoylbenzoic acid) |
| Quantified Difference | Target compound is approximately 4.6-fold less potent against this isoform |
| Conditions | Human Carbonic Anhydrase I; CO2 hydration stopped-flow assay; pH 7.5, 2°C |
Why This Matters
Quantifies a shift in isoform selectivity, enabling researchers to choose a scaffold with a more favorable therapeutic window or different target engagement profile.
- [1] BindingDB. BDBM12917: Prop-2-ynyl 4-sulfamoylbenzoate (Ki for Carbonic Anhydrase 1). 2007. [Online]. View Source
- [2] BindingDB. BDBM4703: 4-sulfamoylbenzoic acid (Ki for Carbonic Anhydrase 1). [Online]. View Source
